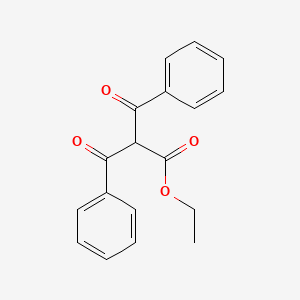

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

Description

Significance of β-Keto Ester Derivatives in Advanced Organic Chemistry

β-keto esters are a class of organic compounds that are of paramount importance in synthetic organic chemistry. researchgate.net Their value stems from a unique structural arrangement: a ketone functional group positioned at the beta-carbon relative to an ester group. fiveable.me This configuration confers versatile reactivity, making them indispensable building blocks for constructing complex molecular architectures. fiveable.me

The presence of two carbonyl groups enhances the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls). This allows for the easy formation of a resonance-stabilized enolate ion, which is a potent nucleophile. fiveable.me This reactivity is harnessed in a variety of crucial carbon-carbon bond-forming reactions, including:

Alkylation: The enolate can react with alkyl halides to introduce new carbon chains. fiveable.me

Aldol and Claisen Condensations: These reactions allow for the formation of larger, more complex molecules. fiveable.me

Cyclization Reactions: Intramolecular reactions of β-keto esters can be used to form cyclic compounds, which are common motifs in pharmaceuticals and natural products. fiveable.me

Due to this versatile reactivity, β-keto esters serve as key intermediates in the synthesis of a diverse range of compounds, from pharmaceuticals to materials science applications. fiveable.mersc.org

Historical Context of Related Multi-Functionalized Precursors

The appreciation for multi-functionalized precursors like Ethyl 2-benzoyl-3-oxo-3-phenylpropionate is deeply rooted in the history of organic chemistry. The latter half of the 19th century marked a significant shift from the theory of "vitalism"—the idea that organic compounds could only be produced by living organisms—to a more systematic, structure-based science. lumenlearning.comboronmolecular.com This transition was spurred by landmark achievements like Friedrich Wöhler's synthesis of urea (B33335) in 1828 and the development of structural theory by chemists such as August Kekulé and Archibald Couper. lumenlearning.comwikipedia.org

As chemists began to understand molecular structure, the concept of the "functional group"—a specific group of atoms responsible for the characteristic reactions of a molecule—became central. wikipedia.org This led to the realization that molecules containing multiple functional groups could serve as powerful platforms for building complex structures. Early investigations into compounds like benzoylacetic acid derivatives in the 1880s by William Henry Perkin and his contemporaries laid the foundational groundwork for understanding the reactivity of β-dicarbonyl compounds. These seminal studies established key synthetic methods and elucidated the unique reactivity patterns, such as facile decarboxylation, that make these compounds so useful as synthetic intermediates. The development of reactions like the Claisen condensation provided a reliable method for synthesizing these valuable precursors, further cementing their role in the expanding field of organic synthesis. smolecule.com

Scope and Research Focus on this compound

This compound, as a representative β-keto ester, is a focal point of research due to its utility as a versatile intermediate in the synthesis of other complex organic compounds. smolecule.com Its reactivity, characteristic of β-keto esters, includes condensation reactions, hydrolysis, and decarboxylation, which are pivotal for building more elaborate molecular frameworks. smolecule.com

Current research involving this compound and its analogs spans several areas:

Pharmaceutical and Medicinal Chemistry: There is significant interest in using this compound as a scaffold for creating molecules with potential biological activity. Preliminary studies have suggested that this compound and related structures may possess antimicrobial, antioxidant, and anti-inflammatory properties. smolecule.com This makes it a candidate for further investigation in the development of new therapeutic agents. smolecule.com

Heterocyclic Synthesis: Dicarbonyl compounds are vital in synthetic organic chemistry for the synthesis of core heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net The reactive nature of this compound makes it an excellent starting material for constructing various oxygen-containing and other heterocyclic ring systems.

Agrochemicals: The potential antimicrobial properties of this compound suggest possible applications in the development of agricultural chemicals for crop protection. smolecule.com

Advanced Synthesis: The compound serves as a model substrate for developing new synthetic methodologies. Its well-defined structure and reactivity allow chemists to test and refine new catalytic systems and reaction conditions for processes like transesterification and alkylation. rsc.org

Interactive Table: Key Reactions of β-Keto Esters

| Reaction Type | Description |

|---|---|

| Claisen Condensation | A base-catalyzed reaction between two esters or an ester and a carbonyl compound to form a β-keto ester. smolecule.com |

| Alkylation | Introduction of an alkyl group at the α-carbon via the enolate intermediate. fiveable.me |

| Hydrolysis | The ester group is converted to a carboxylic acid under acidic or basic conditions. smolecule.com |

| Decarboxylation | Loss of carbon dioxide from the corresponding β-keto acid (formed after hydrolysis), typically upon heating, to yield a ketone. smolecule.com |

| Transesterification | The exchange of the alkoxy group of the ester, allowing for the synthesis of different ester derivatives. rsc.org |

Structure

3D Structure

Properties

CAS No. |

4850-82-2 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

ethyl 2-benzoyl-3-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C18H16O4/c1-2-22-18(21)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

JHWPTSCKSATEQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural and Electronic Characterization for Mechanistic Insights

Tautomeric Equilibria in Ethyl 2-benzoyl-3-oxo-3-phenylpropionate

As a β-dicarbonyl compound, this compound exists as a mixture of tautomers, primarily the diketo form and the enol form. The equilibrium between these forms is a central feature of its chemistry, influencing its structure, stability, and reactivity. The interconversion between the keto and enol forms is typically slow on the Nuclear Magnetic Resonance (NMR) timescale, which allows for the distinct observation and quantification of both species in solution. mdpi.com

The position of the keto-enol equilibrium is highly sensitive to environmental conditions, most notably the solvent. cdnsciencepub.com The relative stability of the two tautomers is governed by a balance of intramolecular and intermolecular forces. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. researchgate.net This phenomenon is often described as Resonance-Assisted Hydrogen Bonding (RAHB).

Conversely, the diketo tautomer is generally more polar than the enol form. Consequently, polar solvents can preferentially solvate and stabilize the diketo form, shifting the equilibrium in its favor. missouri.eduresearchgate.net In non-polar solvents, the intramolecularly hydrogen-bonded enol form, which has its polarity somewhat masked, tends to predominate. researchgate.net Thermodynamic studies of β-dicarbonyls indicate that the conversion to the enol form (enolization) is typically enthalpically favorable due to conjugation and intramolecular hydrogen bonding, but entropically unfavorable because the cyclic enol form is more ordered. researchgate.net

The solvent-dependent nature of this equilibrium for β-dicarbonyl compounds is illustrated in the table below, showing a general trend for related molecules.

| Solvent | Dielectric Constant (ε) | Typical % Enol Form |

|---|---|---|

| Hexane (Non-polar) | 1.9 | >95% |

| Benzene (Non-polar) | 2.3 | ~90% |

| Chloroform (Moderately Polar) | 4.8 | ~80-85% |

| Acetone (B3395972) (Polar Aprotic) | 21 | ~70-75% |

| Ethanol (B145695) (Polar Protic) | 25 | ~60-65% |

| Water (Polar Protic) | 80 | <20% |

Data presented is illustrative for a typical β-ketoester and demonstrates the general trend of decreasing enol content with increasing solvent polarity.

The electronic nature of substituents on the two phenyl rings of this compound can significantly modulate the tautomeric equilibrium. The position of the equilibrium is influenced by how these substituents affect the acidity of the α-hydrogen in the keto form and the stability of the conjugated system in the enol form.

Steric Effects : Substituents in the ortho position of the phenyl rings can exert a significant steric influence. mdpi.com Bulky ortho groups can force the phenyl ring to rotate out of the plane of the β-dicarbonyl moiety. This disruption of coplanarity can hinder the extended π-conjugation that stabilizes the enol form, potentially shifting the equilibrium toward the diketo tautomer. mdpi.com

| Substituent Effect on Phenyl Ring | Influence on α-Hydrogen Acidity | Influence on Enol Conjugation | Expected Shift in Equilibrium |

| Electron-Withdrawing (e.g., -NO₂) | Increases | Stabilizes | Favors Enol |

| Electron-Donating (e.g., -OCH₃) | Decreases | Stabilizes | Ambiguous; depends on balance |

| Steric Hindrance (ortho position) | Minimal | Disrupts (decreases stability) | Favors Keto |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is defined by rotations around several single bonds, leading to various rotational isomers (conformers). The stability of these conformers is dictated by stereoelectronic effects, which include steric hindrance, dipole-dipole interactions, and stabilizing intramolecular forces.

For this compound, rotation is possible around the C-C bonds of the propionate (B1217596) backbone and the C-C bonds connecting the phenyl rings to the carbonyl groups.

Diketo Form : In the diketo tautomer, the molecule is expected to adopt a conformation that minimizes the repulsion between the dipoles of the three carbonyl groups. This often results in a staggered or anti-periplanar arrangement of the carbonyls, which is generally more stable than an eclipsed conformation. mdpi.com

Enol Form : The enol tautomer is conformationally restricted by the planar, six-membered ring formed by the intramolecular hydrogen bond. The preferred conformation will be one that maximizes the planarity of this entire conjugated system to achieve optimal π-orbital overlap, though this can be counteracted by steric clashes between the substituents.

Computational studies on related molecules are often employed to determine the relative energies and stabilities of the various possible rotamers. researchgate.net

Hydrogen Bonding : As previously mentioned, the primary stabilizing interaction in the enol tautomer is the strong intramolecular O-H···O hydrogen bond. This is a key example of a Resonance-Assisted Hydrogen Bond (RAHB), where the H-bond strength is enhanced by the π-delocalization within the chelate ring. researchgate.netacs.org The energy of such hydrogen bonds in β-dicarbonyls can be substantial, often in the range of 10–15 kcal/mol. acs.org

π-Stacking : The presence of two phenyl rings introduces the possibility of intramolecular π-π stacking interactions. mdpi.com Depending on the rotation around the C-C bonds, the phenyl rings can orient themselves in a parallel-displaced or T-shaped arrangement to create a stabilizing interaction between their π-electron clouds. rsc.org This interaction, if present, would significantly influence the molecule's conformational preference, favoring a more compact, folded structure. Such interactions can be identified experimentally through NMR spectroscopy and analyzed computationally. researchgate.net

Reactivity Profiling Based on Electronic Structure Analysis

The reactivity of this compound can be predicted by analyzing its electronic structure, particularly through the lens of Frontier Molecular Orbital (FMO) theory and the calculation of Molecular Electrostatic Potential (MEP) maps. libretexts.orgrsc.org

Frontier Molecular Orbitals (HOMO/LUMO) : FMO theory posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

LUMO (Electrophilicity) : For the diketo tautomer, the LUMO is expected to be a π* antibonding orbital with large coefficients on the electron-deficient carbonyl carbons. This indicates that the carbonyl carbons are the primary electrophilic sites, susceptible to attack by nucleophiles. libretexts.org

HOMO (Nucleophilicity) : The HOMO of the diketo form would likely involve the lone pairs on the carbonyl oxygen atoms. However, the enol tautomer (or the corresponding enolate anion) is a much more significant nucleophile. The HOMO of the enol/enolate is a π-type orbital with the largest coefficient on the central α-carbon, making this position the primary site for reaction with electrophiles. youtube.com

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Negative Potential (Red/Yellow) : Regions of negative electrostatic potential, indicating electron-rich areas, are expected to be concentrated around the electronegative oxygen atoms of the carbonyl and ester groups. These sites are attractive to electrophiles and are potential hydrogen bond acceptors. pearson.com

Positive Potential (Blue/Green) : Regions of positive potential, indicating electron-poor areas, would be found near the acidic α-hydrogen in the keto form and the enolic proton in the enol form. The carbonyl carbons would also exhibit a degree of positive potential, confirming their electrophilicity. researchgate.net

This electronic profile suggests a dual reactivity: the carbonyl carbons are key electrophilic centers, while the α-carbon of the enol tautomer is the principal nucleophilic center.

Electrophilic and Nucleophilic Sites Within the Molecular Framework

The reactivity of this compound is primarily governed by the distribution of electron density across its functional groups. The molecule features three distinct carbonyl groups, each presenting an electrophilic carbon atom susceptible to nucleophilic attack. The polarization of the carbon-oxygen double bond in these groups results in a partial positive charge on the carbon atoms, making them primary targets for electron-rich species.

The principal electrophilic centers are:

The carbonyl carbon of the ethyl ester group.

The two carbonyl carbons of the benzoyl groups.

Conversely, the carbon atom situated between the two benzoyl groups (the α-carbon) is the primary nucleophilic site upon deprotonation. The presence of two adjacent electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogen. fiveable.melibretexts.orgopenstax.org Abstraction of this proton by a base leads to the formation of a resonance-stabilized enolate ion. In this enolate form, the negative charge is delocalized over the α-carbon and the oxygen atoms of the adjacent carbonyl groups, rendering the α-carbon a potent nucleophile. libretexts.orgmasterorganicchemistry.com This nucleophilic character is central to the compound's participation in carbon-carbon bond-forming reactions.

To illustrate the expected electronic environment of these key atoms, the following table provides predicted 13C NMR chemical shifts based on data for structurally related compounds such as ethyl benzoylacetate. chemicalbook.comuoi.gr

| Carbon Atom | Predicted 13C NMR Chemical Shift (ppm) | Rationale |

| Carbonyl (Ester) | ~167 | Typical for an ester carbonyl, deshielded by the adjacent oxygen. ucalgary.ca |

| Carbonyl (Benzoyl) | >190 | Characteristic of a ketone carbonyl, highly deshielded. ucalgary.ca |

| α-Carbon | ~90-95 | Significantly shielded in the enol form due to increased electron density. |

| Phenyl Carbons | 128-134 | Typical range for aromatic carbons. ucalgary.ca |

| Methylene (-CH2-) | ~61 | Deshielded due to the adjacent electronegative oxygen atom. ucalgary.ca |

| Methyl (-CH3) | ~14 | Typical for an aliphatic methyl group. ucalgary.ca |

Acidic Proton Accessibility and Stabilization of Enolate Intermediates

The accessibility and acidity of the α-proton in this compound are defining features of its chemical reactivity. The positioning of this proton between three electron-withdrawing carbonyl groups (two from the benzoyl moieties and one from the ethyl ester) dramatically increases its acidity compared to monocarbonyl compounds. fiveable.melibretexts.orgopenstax.org This enhanced acidity is a consequence of both inductive and resonance effects.

The inductive effect of the carbonyl groups withdraws electron density from the α-carbon-hydrogen bond, weakening it and facilitating proton abstraction. More significantly, the resulting conjugate base, an enolate ion, is highly stabilized by resonance. The negative charge is delocalized across the α-carbon and the oxygen atoms of the two benzoyl groups, as depicted in the resonance structures below. This delocalization distributes the negative charge over a larger area, significantly stabilizing the enolate intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

The pKa value of the α-hydrogen in β-dicarbonyl compounds is substantially lower than that of simple ketones or esters. libretexts.orgopenstax.org For instance, the pKa of acetone is approximately 19.3, whereas β-dicarbonyl compounds can have pKa values in the range of 9-13. libretexts.org This increased acidity allows for the use of weaker bases, such as sodium ethoxide, to generate the enolate in significant concentrations. libretexts.org

The stability of the enolate is a critical factor in the compound's utility in synthesis, as it allows for efficient alkylation and acylation reactions at the α-carbon. The formation of a stable enolate intermediate is a key step in reactions such as the Claisen condensation and various alkylation processes. libretexts.orglibretexts.org

The following table provides predicted 1H NMR chemical shifts for the acidic α-proton in both its keto and enol forms, based on data for related β-dicarbonyl compounds. chemicalbook.com

| Proton | Predicted 1H NMR Chemical Shift (ppm) - Keto Form | Predicted 1H NMR Chemical Shift (ppm) - Enol Form | Rationale |

| α-Proton | ~5.7 | ~12-13 (for the enolic proton) | The α-proton in the keto form is deshielded by the adjacent carbonyls. In the enol form, the proton is part of a hydroxyl group involved in strong intramolecular hydrogen bonding, leading to a significant downfield shift. chemicalbook.com |

| Phenyl Protons | 7.3-8.1 | 7.3-8.1 | Typical aromatic region. |

| Methylene (-CH2-) | ~4.2 | ~4.2 | Deshielded by the adjacent oxygen. bris.ac.ukdocbrown.info |

| Methyl (-CH3) | ~1.2 | ~1.2 | Typical aliphatic region. bris.ac.ukdocbrown.info |

Advanced Synthetic Methodologies for Ethyl 2 Benzoyl 3 Oxo 3 Phenylpropionate

Strategic Carbon-Carbon Bond Formation Approaches

The core challenge in synthesizing ethyl 2-benzoyl-3-oxo-3-phenylpropionate lies in the strategic formation of the carbon-carbon bonds that link the two benzoyl groups and the ethyl propionate (B1217596) backbone. This is achieved through several multi-step synthetic sequences.

Multi-Step Condensation Reactions for Scaffold Construction

The fundamental structure of this compound is typically assembled through condensation reactions that build the molecule step-by-step.

The Claisen condensation is a cornerstone reaction in the synthesis of β-keto esters. libretexts.org For this compound, a mixed Claisen condensation between ethyl benzoate (B1203000) and ethyl phenylacetate (B1230308) represents a primary synthetic route. The reaction is typically facilitated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl phenylacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate results in the formation of the target β-keto ester. libretexts.orgbrainly.com

Reactant 1: Ethyl Phenylacetate

Reactant 2: Ethyl Benzoate

Base: Sodium Ethoxide

Product: Ethyl 2-benzoyl-3-oxo-3-phenylpropanoate brainly.com

This pathway is favored because ethyl benzoate lacks α-hydrogens and therefore cannot self-condense, acting only as the acylating agent for the ethyl phenylacetate enolate.

| Role | Compound Name | Key Feature |

|---|---|---|

| Nucleophile Precursor | Ethyl phenylacetate | Contains acidic α-hydrogens |

| Acylating Agent | Ethyl benzoate | Lacks α-hydrogens |

| Base Catalyst | Sodium ethoxide | Promotes enolate formation |

An alternative approach involves sequential acylation and esterification steps. A plausible route is the C-acylation of a pre-existing ester, such as ethyl phenylacetate, with benzoyl chloride. This reaction, analogous to the acylation of ethyl acetoacetate (B1235776), would introduce the second benzoyl group at the α-position. orgsyn.org The reaction is typically performed in the presence of a base to generate the necessary enolate for the nucleophilic attack on the acyl chloride.

Another pathway is the direct esterification of 2-benzoyl-3-oxo-3-phenylpropanoic acid. While the synthesis of this specific carboxylic acid precursor is not widely documented, general acid-catalyzed esterification methods using ethanol (B145695) would convert the carboxylic acid to the desired ethyl ester. nih.gov Catalysts for such reactions commonly include strong acids like sulfuric acid.

A study on the acylation of various substrates demonstrated that benzoyl chloride can be effectively used with a zinc dust catalyst under solvent-free conditions to acylate phenols, amines, and alcohols, achieving excellent yields rapidly at room temperature. eurjchem.com Although not directly applied to a β-keto ester, this highlights the utility of benzoyl chloride in acylation reactions.

| Pathway | Key Reactants | Reaction Type |

|---|---|---|

| Acylation of Ester | Ethyl phenylacetate, Benzoyl chloride | C-Acylation |

| Esterification of Acid | 2-benzoyl-3-oxo-3-phenylpropanoic acid, Ethanol | Fischer Esterification |

While direct palladium-catalyzed synthesis of this compound is not extensively reported, analogous reactions provide a strong basis for its potential synthesis via this modern methodology. Palladium-catalyzed α-arylation of ketones and esters is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org Specifically, the palladium-catalyzed β-arylation of α-keto esters has been developed to create an array of β-stereogenic α-keto esters. nih.govorganic-chemistry.orgnih.gov

This methodology could be adapted to synthesize the target compound. For instance, a suitable precursor like ethyl 2-benzoyl-3-oxopropanoate could undergo a palladium-catalyzed coupling reaction with an aryl halide, such as bromobenzene, to introduce the second phenyl group. A typical catalyst system for such a transformation involves a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered phosphine (B1218219) ligand like P(tBu)₃ (tri-tert-butylphosphine). nih.govorganic-chemistry.org The reaction proceeds via the formation of an enolate which then couples with the aryl bromide through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

| Component | Example | Function |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ | Catalyst Precursor |

| Ligand | P(tBu)₃ or P(tBu)₃·HBF₄ | Stabilizes and activates the catalyst |

| Base | K₂CO₃ | Generates the enolate |

| Aryl Source | Aryl Bromide | Provides the aromatic linkage |

Optimized Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.

Base-Catalyzed Preparations: Base catalysis is integral to condensation reactions like the Claisen condensation. The choice of base is crucial; typically, an alkoxide corresponding to the alcohol portion of the ester is used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. libretexts.org A full equivalent of the base is often required because the resulting β-keto ester is more acidic than the starting alcohol, and its deprotonation by the base drives the reaction equilibrium toward the product. libretexts.org Other strong bases, such as sodium amide or potassium amide in liquid ammonia, have been used for the α-alkylation of related phenylacetic acids, demonstrating their utility in generating the necessary carbanions for C-C bond formation. acs.org

Acid-Catalyzed Preparations: Acid catalysis is primarily employed in esterification reactions. The synthesis of dicarboxylate esters, for example, has been achieved through acid-catalyzed esterification using sulfuric acid with high yields (85-98%). ijcce.ac.ir In the context of this compound synthesis, an acid catalyst would protonate the carbonyl oxygen of the carboxylic acid precursor, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Acid-catalyzed condensation has also been explored for the synthesis of diaminoacetic acid derivatives from ethyl glyoxylate, indicating the broader applicability of acid catalysis in condensation pathways. nih.gov

Transition Metal Catalysis in Synthesis

While classical methods like the Claisen condensation are traditionally employed for the synthesis of β-keto esters, contemporary research has highlighted the potential of transition metal-catalyzed reactions to construct such complex scaffolds. Although direct synthesis of this compound via these methods is not extensively documented, analogous reactions on similar substrates provide a conceptual framework for its potential synthesis.

Palladium-catalyzed reactions, in particular, have shown considerable promise in the α-acylation and α-arylation of β-dicarbonyl compounds. For instance, the palladium-catalyzed α-arylation of β-keto esters with aryl bromides presents a plausible strategy. nih.govorganic-chemistry.org In a hypothetical application to the synthesis of the target molecule, a precursor such as ethyl benzoylacetate could potentially be coupled with benzoyl chloride under palladium catalysis. The choice of an appropriate palladium precursor, such as Pd₂(dba)₃, and a suitable phosphine ligand, like P(tBu)₃, would be critical in facilitating the catalytic cycle, which typically involves oxidative addition, enolate formation, and reductive elimination. nih.govorganic-chemistry.org

The following table outlines representative conditions for palladium-catalyzed α-arylation of keto esters, which could be adapted for the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Application |

| Pd₂(dba)₃ | P(tBu)₃ | K₂CO₃ | Toluene | 80-110 | α-benzoylation of ethyl benzoylacetate |

| Pd(OAc)₂ | Buchwald-type biaryl phosphine | NaH | Dioxane | Room Temp. to 100 | Cross-coupling with benzoylating agent |

Rhodium catalysts have also been explored for C-C bond formation in the synthesis of complex ketones and esters. nih.gov Rhodium-catalyzed carbene insertion reactions or conjugate additions could, in principle, be designed to construct the dibenzoylacetic ester framework. However, the development of such a specific methodology for this compound would require significant research to optimize reaction conditions and substrate scope.

Purity Assessment and Isolation Techniques in Preparation

The isolation and purification of this compound from a reaction mixture are critical steps to ensure its chemical integrity. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Purification Strategies

Chromatographic methods are indispensable for the separation of the target compound from unreacted starting materials, catalysts, and byproducts.

High-Performance Liquid Chromatography (HPLC): A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis and purification of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A typical RP-HPLC setup for this compound is detailed in the table below.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Detection | UV (wavelength not specified) |

| Note | For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid. |

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel is a standard and effective technique. The choice of eluent system is crucial for achieving good separation. A common strategy for compounds of intermediate polarity like this compound is to use a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can be effective in separating the desired product from impurities.

A representative table of solvent systems used for the column chromatography of β-keto esters is provided below.

| Solvent System (v/v) | Application |

| Hexane / Ethyl Acetate | General purification of β-keto esters. |

| Dichloromethane / Methanol | For more polar impurities. |

| Toluene / Acetone (B3395972) | Alternative for specific separation needs. |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure solid compounds. The process relies on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures.

General Recrystallization Protocol:

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic β-dicarbonyl compounds, solvents like ethanol, ethyl acetate, or solvent mixtures such as hexane/acetone or toluene/hexane are often effective. rochester.edu

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Isolation: The formed crystals are collected by filtration, typically under vacuum.

Washing: The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

Drying: The purified crystals are then dried to remove any residual solvent.

The following table summarizes common recrystallization solvents and their general applicability for aromatic compounds.

| Solvent/Solvent System | Comments |

| Ethanol | A good general-purpose solvent for moderately polar compounds. |

| Ethyl Acetate | Effective for many esters and ketones. |

| Hexane / Acetone | A versatile mixture for compounds that are too soluble in pure acetone. |

| Toluene | Excellent for crystallizing aromatic compounds. reddit.com |

It is important to note that the optimal crystallization conditions, including the choice of solvent and cooling rate, are specific to each compound and often require empirical determination.

Reactivity Pathways and Mechanistic Studies of Ethyl 2 Benzoyl 3 Oxo 3 Phenylpropionate

Transformations at the β-Keto Ester Moiety

The chemistry of ethyl 2-benzoyl-3-oxo-3-phenylpropionate is dominated by the reactivity of its active methine group and the associated enolate. The presence of three carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating its removal by even mild bases to generate a resonance-stabilized carbanion. This nucleophilic enolate is central to a variety of carbon-carbon bond-forming reactions.

The enolate derived from this compound can participate as the nucleophilic component in Aldol-type condensation reactions with various aldehydes and ketones. The general mechanism involves the base-catalyzed deprotonation of the active methine carbon, followed by the nucleophilic attack of the resulting enolate on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition reaction forms a β-hydroxy dicarbonyl intermediate, which can subsequently undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated product.

While specific studies detailing the Aldol condensation of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of analogous 1,3-dicarbonyl compounds. The reaction provides a powerful tool for extending the carbon framework and introducing further functional complexity.

Table 1: Generalized Aldol Condensation of this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Base Catalyst | Intermediate Product | Final Product (after dehydration) |

| This compound | R-CHO | EtO⁻, Pipéridine, etc. | β-Hydroxy adduct | α,β-Unsaturated tetra-functional compound |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org this compound is an ideal substrate for this reaction due to its highly activated methine proton. The reaction is typically catalyzed by weak bases such as primary or secondary amines (e.g., piperidine) and their salts. organicreactions.orgthermofisher.com

The mechanism involves the formation of the enolate, which attacks an aldehyde or ketone to form an aldol-type intermediate. This intermediate readily eliminates a molecule of water to produce a stable, highly conjugated α,β-unsaturated product. wikipedia.orgthermofisher.com This reaction is synthetically valuable for creating carbon-carbon double bonds and accessing complex molecular architectures. Early work by Knoevenagel himself demonstrated the condensation of aldehydes with compounds like ethyl benzoylacetate in the presence of amine catalysts. organicreactions.orgthermofisher.com

Beyond condensation, the stable enolate of this compound can undergo other classical reactions, such as O-alkylation and C-alkylation, depending on the reaction conditions (solvent, counter-ion, and electrophile), allowing for the introduction of a wide variety of substituents at the α-position.

The enolate of this compound serves as an excellent "Michael donor" in Michael addition reactions. This reaction involves the 1,4-conjugate addition of a stabilized carbanion to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". spcmc.ac.inwikipedia.org This process is a cornerstone of C-C bond formation due to its efficiency and mild reaction conditions. wikipedia.org

The mechanism proceeds via the formation of the enolate nucleophile, which then attacks the β-carbon of the activated alkene. spcmc.ac.in This results in the formation of a new enolate, which is subsequently protonated during workup to yield the 1,5-dicarbonyl adduct. adichemistry.com The high stability of the starting enolate makes this compound a particularly effective Michael donor. spcmc.ac.in

Table 2: Representative Michael Addition Reaction

| Michael Donor | Michael Acceptor | Base Catalyst | Product Type |

| This compound | Methyl Vinyl Ketone | NaOEt | 1,5-Diketone Adduct |

| This compound | Acrylonitrile | KOH | γ-Keto Nitrile Adduct |

| This compound | Ethyl Acrylate (B77674) | DBU | γ-Keto Ester Adduct |

Cyclization Reactions Leading to Heterocyclic Systems

The 1,3-dicarbonyl arrangement within this compound is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. The two electrophilic carbonyl carbons can react with bifunctional nucleophiles to form stable five- or six-membered rings.

The reaction of 1,3-dicarbonyl compounds with bifunctional nucleophiles is a fundamental strategy in heterocyclic synthesis. This compound can react with nucleophiles containing two heteroatoms, such as hydrazine (B178648), hydroxylamine (B1172632), urea (B33335), and thiourea (B124793), to construct various heterocycles.

For instance, condensation with hydrazine or its derivatives typically yields pyrazole (B372694) systems. The reaction proceeds through initial condensation at one carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration. Similarly, reactions with hydroxylamine can produce isoxazoles, while condensations with urea or amidines can lead to the formation of pyrimidine (B1678525) derivatives. The specific outcome can be directed by controlling the reaction conditions and the nature of the substituents on both reactants. For example, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) is a well-established route to pyrazolone (B3327878) derivatives, which can be part of multicomponent reactions to build more complex fused ring systems. researchgate.netnih.gov

Table 3: Synthesis of Heterocycles from this compound

| Bifunctional Nucleophile | Resulting Heterocyclic System |

| Hydrazine (NH₂NH₂) | Pyrazole |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole |

| Urea (NH₂CONH₂) | Pyrimidinone |

| Thiourea (NH₂CSNH₂) | Thiopyrimidinone |

| Amidines (R-C(NH)NH₂) | Substituted Pyrimidine |

Annelation (or annulation) reactions build a new ring onto an existing molecular framework. The Robinson annulation is a powerful method for forming six-membered rings, which mechanistically combines a Michael addition with a subsequent intramolecular Aldol condensation. wikipedia.orgmasterorganicchemistry.com

In this sequence, the enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK). openstax.orglibretexts.org The resulting Michael adduct is a 1,5-dicarbonyl compound (or a functional equivalent). Upon treatment with a base, this intermediate can undergo an intramolecular Aldol condensation, where an enolate formed at one position attacks a carbonyl group elsewhere in the molecule, to form a six-membered ring. masterorganicchemistry.com Subsequent dehydration yields a substituted cyclohexenone derivative. This powerful tandem reaction allows for the efficient construction of fused polycyclic systems, which are important structural motifs in many natural products, including steroids. wikipedia.orgopenstax.org

Ester Hydrolysis and Decarboxylation Mechanisms

The presence of the ester and β-keto functionalities in this compound allows for sequential hydrolysis and decarboxylation reactions, which are fundamental to the synthetic utility of β-keto esters.

The hydrolytic stability of this compound is significantly influenced by the reaction conditions, particularly the pH. Like other esters, it can undergo hydrolysis under both acidic and basic conditions.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding the carboxylate salt of 2-benzoyl-3-oxo-3-phenylpropanoic acid. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. The reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol (B145695) is eliminated, and the carboxylic acid is formed.

The stability of this compound towards hydrolysis is influenced by steric and electronic factors. The presence of two bulky benzoyl groups may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to simpler β-keto esters. nih.gov However, the electron-withdrawing nature of the carbonyl groups increases the electrophilicity of the ester carbonyl carbon, which can facilitate nucleophilic attack.

The following table summarizes the expected relative rates of hydrolysis under different pH conditions.

| Condition | pH Range | Relative Rate | Mechanism |

| Acidic | < 4 | Moderate | AAC2 |

| Neutral | 4 - 6 | Slow | Uncatalyzed |

| Basic | > 8 | Fast | BAC2 |

The product of the hydrolysis of this compound, 2-benzoyl-3-oxo-3-phenylpropanoic acid, is a β-keto acid and is susceptible to decarboxylation upon heating.

Thermal Decarboxylation:

The thermal decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state. libretexts.org The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted, pericyclic reaction results in the formation of an enol and a molecule of carbon dioxide. The enol intermediate then tautomerizes to the more stable ketone, in this case, 1,2-dibenzoylethane. The ease of this reaction is a characteristic feature of β-keto acids. pressbooks.pub

Catalyzed Decarboxylation:

Decarboxylation can also be facilitated by various catalysts. For instance, palladium-catalyzed decarboxylation of β-keto esters can occur under milder conditions, often at room temperature. nih.gov This method is particularly useful for substrates that are sensitive to high temperatures. nih.gov The mechanism typically involves the formation of a palladium enolate, followed by protonation to yield the ketone. nih.gov Metal oxides such as zirconia (ZrO₂) and titania (TiO₂) have also been shown to catalyze the decarboxylation of β-keto acids, which are intermediates in the ketonic decarboxylation of carboxylic acids on metal oxide surfaces. acs.orgsjf.edu

Regioselective and Chemoselective Transformations

The multiple reactive sites in this compound present opportunities for regioselective and chemoselective reactions, but also challenges in controlling the outcome.

This compound has several potential reaction sites:

The α-carbon: The hydrogen atom on the carbon between the two carbonyl groups (the α-carbon) is significantly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This makes the α-carbon a primary site for deprotonation to form a stabilized enolate ion. This enolate is a soft nucleophile and will preferentially react with soft electrophiles in reactions like alkylation and acylation.

The carbonyl carbons: The three carbonyl carbons (one ester and two ketone) are electrophilic and can be attacked by nucleophiles. The reactivity of these sites can be influenced by steric hindrance and the electronic nature of the attached groups.

The enolizable protons: The compound can exist in equilibrium with its enol tautomers, which can influence its reactivity. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

The selectivity of reactions is governed by several factors:

Nature of the reagent: Hard nucleophiles tend to attack the hard electrophilic carbonyl carbons, while soft nucleophiles favor reaction at the soft α-carbon.

Reaction conditions: The choice of base, solvent, and temperature can significantly influence the outcome of a reaction. For example, the use of a strong, non-nucleophilic base will favor the formation of the enolate, leading to reactions at the α-carbon.

Keto-enol tautomerism: The position of the keto-enol equilibrium can affect the availability of different reactive species. Solvents play a crucial role here, with nonpolar solvents favoring the enol form. libretexts.org

The following table outlines the preferential reaction sites for different types of reagents:

| Reagent Type | Preferential Reaction Site | Example Reaction |

| Strong Base | α-proton | Enolate formation |

| Soft Electrophile | α-carbon (via enolate) | Alkylation |

| Hard Nucleophile | Carbonyl carbon | Grignard reaction |

The presence of multiple reactive sites can lead to competitive reaction pathways and the formation of byproducts.

One common competitive pathway in the alkylation of β-dicarbonyl compounds is O-alkylation versus C-alkylation . While C-alkylation at the α-carbon is generally favored, O-alkylation of the enolate oxygen can also occur, leading to the formation of an enol ether. The ratio of C- to O-alkylation is influenced by factors such as the nature of the electrophile, the counterion of the enolate, and the solvent.

Another potential side reaction is the retro-Claisen condensation . Under certain conditions, particularly with strong bases, the C-C bond between the α-carbon and one of the carbonyl groups can cleave, leading to the decomposition of the molecule.

Incomplete hydrolysis or decarboxylation can also lead to the presence of starting materials or intermediates in the final product mixture. For example, in a reaction sequence aimed at producing 1,2-dibenzoylethane, incomplete hydrolysis would leave unreacted this compound, while incomplete decarboxylation would result in the presence of 2-benzoyl-3-oxo-3-phenylpropanoic acid.

Furthermore, in reactions involving the enolate, if an excess of base and electrophile are used, dialkylation at the α-carbon can occur, although this is less likely in the case of the already substituted this compound.

Applications of Ethyl 2 Benzoyl 3 Oxo 3 Phenylpropionate As a Key Synthetic Intermediate

Role in the Total Synthesis of Natural Product Scaffolds

The application of ethyl 2-benzoyl-3-oxo-3-phenylpropionate as a key intermediate in the total synthesis of natural products is an area that requires further exploration in scientific literature. While the structural motifs that can be generated from this compound are present in many natural products, specific documented instances of its direct use in a completed total synthesis are not prevalent in broad chemical databases. Its potential lies in its ability to introduce a substituted propionate (B1217596) unit with latent functionalities that can be further elaborated to construct complex natural product skeletons.

Development of Diverse Small Molecule Libraries for Chemical Research

The creation of small molecule libraries is a cornerstone of modern drug discovery and chemical biology. This compound serves as a versatile scaffold for generating such libraries due to its multiple points for chemical modification.

The core structure of this compound offers several handles for functional group interconversions, allowing for the generation of a library of analogs. The two ketone functionalities can be selectively reduced or reacted with organometallic reagents to introduce new stereocenters and substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other acid derivatives. Furthermore, the aromatic phenyl rings can be subjected to electrophilic aromatic substitution to introduce further diversity.

| Functional Group | Transformation | Potential New Functional Groups |

| Ketones | Reduction | Alcohols |

| Ketones | Grignard Reaction | Tertiary Alcohols |

| Ester | Hydrolysis | Carboxylic Acid |

| Carboxylic Acid | Amide Coupling | Amides |

| Phenyl Rings | Nitration, Halogenation, etc. | Substituted Aromatics |

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The dicarbonyl nature of this compound makes it an ideal candidate for participation in various MCRs. While specific examples detailing the use of this exact compound in well-known MCRs like the Biginelli or Hantzsch reactions are not widely reported, its structural similarity to other β-keto esters suggests its potential applicability. For instance, in a Biginelli-type reaction, it could theoretically condense with an aldehyde and urea (B33335) or thiourea (B124793) to generate a dihydropyrimidinone scaffold, a privileged structure in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for Ethyl 2-benzoyl-3-oxo-3-phenylpropionate is not publicly available in the searched scientific literature, this section outlines the principles of how X-ray crystallography would be used to elucidate its solid-state structure.

Analysis of Molecular Dihedral Angles and Torsion Angles

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction data would provide the exact coordinates of each atom in the unit cell. From these coordinates, crucial geometric parameters such as dihedral and torsion angles can be calculated. These angles would define the conformation of the molecule in the solid state, revealing the spatial relationship between the two phenyl rings, the benzoyl group, and the ethyl propionate (B1217596) moiety. The flexibility of the molecule, particularly around the single bonds connecting the carbonyl groups and phenyl rings, would be a key area of investigation.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H···π Interactions)

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors, weaker interactions such as C-H···O and C-H···π interactions would be expected to play a significant role in the crystal packing. Analysis of the crystal structure would allow for the identification and characterization of these interactions, revealing how the molecules self-assemble to form the crystalline solid. Understanding these packing motifs is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Disorder Phenomena in Crystal Structures

Due to the conformational flexibility of the ethyl and benzoyl groups, it is plausible that the crystal structure of this compound could exhibit disorder. This phenomenon occurs when a molecule or a part of it occupies more than one position in the crystal lattice. X-ray crystallography can model this disorder, providing insights into the dynamic or static nature of these different conformations within the solid state.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition and elucidating the structure of organic compounds. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C18H16O4. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]+ would induce fragmentation, providing valuable structural information. While specific experimental fragmentation data for this compound is not detailed in the available literature, predictable fragmentation pathways for esters and ketones can be hypothesized.

Hypothetical Fragmentation Data Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Structural Assignment of Fragment |

| 297.1070 [M+H]+ | 251.0859 | C2H5OH (Ethanol) | Loss of the ethyl ester group |

| 297.1070 [M+H]+ | 105.0335 | C10H9O3 (Ethyl 2-formyl-2-phenylacetate) | Benzoyl cation |

| 297.1070 [M+H]+ | 77.0390 | C11H10O4 (Ethyl 2-benzoyl-3-oxobutanoate) | Phenyl cation |

Note: This table is hypothetical and illustrates the type of data that would be obtained from an HRMS/MS experiment. The m/z values are calculated based on the chemical formula.

Advanced NMR Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for elucidating molecular structure in solution. While one-dimensional (1D) 1H and 13C NMR provide basic information, two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound.

Dynamic NMR for Tautomeric and Conformational Exchange Studies

This compound, as a β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. chemistrylearner.comfiveable.memasterorganicchemistry.com The equilibrium is typically slow on the nuclear magnetic resonance (NMR) timescale, which allows for the distinct observation of signals from both the keto and enol species in the same spectrum. encyclopedia.pubnih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful, non-invasive technique used to investigate the kinetics of such intramolecular processes. By conducting variable-temperature (VT) NMR experiments, researchers can study the rates of tautomeric interconversion and conformational changes within the molecule.

At low temperatures, the rate of exchange between the tautomers is slow, and separate, sharp resonance signals for each proton and carbon in both the keto and enol forms can be resolved. As the temperature of the sample is increased, the rate of interconversion also increases. This leads to a characteristic series of changes in the NMR spectrum:

Broadening: The individual signals for the exchanging sites begin to broaden as the exchange rate approaches the timescale of the NMR experiment.

Coalescence: At a specific temperature, known as the coalescence temperature, the separate signals merge into a single, very broad peak.

Sharpening: As the temperature is raised further, the exchange becomes very rapid, and the broad peak sharpens into a single, time-averaged signal at a chemical shift that is the weighted average of the shifts of the individual tautomers.

From the analysis of these temperature-dependent spectral changes, particularly the coalescence temperature and the line shapes, key kinetic and thermodynamic parameters can be calculated. These include the rate constant (k) for the exchange process at different temperatures and the activation energy (ΔG‡) of the tautomerization barrier. This information provides fundamental insights into the stability of the respective tautomers and the mechanistic pathway of their interconversion. Furthermore, DNMR can also elucidate the dynamics of conformational exchange, such as the rotation around single bonds, which may be influenced by the tautomeric state of the molecule.

Chromatographic Methods for Purity Analysis and Reaction Monitoring

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for assessing its purity, separating it from related impurities or starting materials, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for these purposes due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a reliable HPLC method is crucial for the routine analysis of this compound. The process involves the systematic optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings, to achieve adequate separation of the target analyte from any potential impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar organic compounds like this compound. moravek.com In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. hplc.eu

The mobile phase usually consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov Acetonitrile is often preferred due to its low UV cutoff and lower viscosity compared to methanol-water mixtures. chromatographyonline.com To improve peak shape and control the ionization state of any acidic or basic functional groups, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com Formic acid is particularly suitable for methods that are coupled with mass spectrometry (MS) detection. sielc.comsielc.com Method development typically involves running a gradient of the organic solvent to determine the optimal isocratic or gradient conditions for the separation.

Below is a table outlining a typical set of starting parameters for an RP-HPLC method for the analysis of this compound.

| Parameter | Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase A | Water with 0.1% Formic Acid | The polar component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier; its concentration controls the elution strength. |

| Elution Mode | Gradient or Isocratic | A gradient is used for method development and complex mixtures; isocratic for routine QC. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The benzoyl groups provide strong chromophores for UV detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This compound possesses a stereogenic center at the α-carbon, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological or biological activities, it is critical to have analytical methods capable of separating and quantifying them. Chiral HPLC is the premier technique for this purpose. ntu.edu.tw

This separation is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to the target analyte. nih.govmdpi.com These separations are often performed in normal-phase mode, using mobile phases composed of alkanes (like hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol). nih.gov

The following table details a plausible set of conditions for a chiral HPLC method.

| Parameter | Condition | Purpose |

| Stationary Phase | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA) | Provides a chiral environment for enantioselective interactions. |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | A nonpolar mobile phase typical for normal-phase chiral separations. |

| Elution Mode | Isocratic | Isocratic elution is standard for chiral separations to ensure baseline resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 25 °C | Temperature can affect chiral recognition and must be controlled. |

| Detection | UV at 254 nm | Detection based on the analyte's UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. waters.com This technological advancement allows for significantly faster analysis times and improved resolution compared to conventional HPLC, without compromising separation efficiency. waters.comchromatographyonline.com The shorter run times lead to higher sample throughput and a dramatic reduction in solvent consumption, making UPLC a more cost-effective and environmentally friendly technique. waters.com

An existing RP-HPLC method for this compound can be readily transferred to a UPLC system. This "method translation" involves scaling the flow rate and gradient profile to the smaller column dimensions. The result is a rapid analytical method suitable for high-throughput screening or reaction monitoring where speed is essential. nih.govresearchgate.net

The table below provides a comparison between a conventional HPLC method and a corresponding rapid UPLC method.

| Parameter | HPLC Method | UPLC Method |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Water/Acetonitrile (both with 0.1% Formic Acid) | Water/Acetonitrile (both with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Gradient | 50% to 100% Acetonitrile in 15 min | 50% to 100% Acetonitrile in 2.5 min |

| Total Run Time | ~20 min | ~3.5 min |

| System Pressure | ~1500 psi | ~8000 psi |

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical aspects of the chemical compound this compound reveals a significant gap in the existing scientific literature. Despite its well-defined structure, detailed computational studies, including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and reaction pathway modeling, appear to be unavailable in publicly accessible research databases.

This compound, a β-dicarbonyl compound, possesses a molecular structure that suggests a rich and complex electronic and conformational landscape. Such compounds are often of interest in synthetic chemistry due to their versatile reactivity. However, a deep theoretical understanding, which can elucidate electronic properties, predict spectroscopic behavior, and map out reaction mechanisms, is currently absent for this specific molecule.

Computational chemistry is a powerful tool for gaining insights into molecular behavior at the atomic level. Methodologies such as DFT are routinely used to investigate the electronic structure, including the distribution of molecular orbitals and electrostatic potential, which are fundamental to understanding a molecule's reactivity. Furthermore, DFT can be employed to predict spectroscopic parameters like NMR chemical shifts, providing a valuable comparison to experimental data.

Molecular dynamics simulations offer a window into the dynamic nature of molecules, allowing for the exploration of their conformational preferences and the energetic landscape of different shapes the molecule can adopt. For a molecule like this compound, with multiple rotatable bonds, MD simulations could reveal the most stable conformations and the energy barriers between them. Additionally, these simulations can effectively model the influence of different solvents on the molecule's structure and behavior, which is crucial for understanding its properties in various chemical environments.

Finally, the modeling of reaction pathways and the analysis of transition states are critical for predicting the feasibility and outcomes of chemical reactions. For a reactive intermediate like this compound, such studies would be invaluable for designing new synthetic routes and understanding its stability and reactivity.

While computational studies have been conducted on structurally related β-keto esters and benzoylacetate derivatives, the specific and detailed theoretical investigation of this compound, as outlined by the requested sections on DFT calculations, MD simulations, and reaction pathway modeling, has not been documented. This indicates that the chemical community has yet to apply modern computational techniques to unravel the intricate theoretical details of this particular compound. Consequently, the electronic, dynamic, and reactive properties of this compound, from a computational standpoint, remain an open area for future research.

Computational and Theoretical Investigations

Reaction Pathway Modeling and Transition State Analysis

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like Ethyl 2-benzoyl-3-oxo-3-phenylpropionate, which possesses multiple reactive sites, theoretical calculations could be employed to explore various potential reaction pathways.

Potential Areas of Investigation:

Tautomerism: The β-dicarbonyl moiety in this compound allows for keto-enol tautomerism. Quantum chemical calculations, such as Density Functional Theory (DFT), could be utilized to determine the relative stabilities of the keto and enol forms in different solvent environments. This information is crucial as the reactivity of the molecule can be significantly influenced by the dominant tautomeric form.

Reaction with Nucleophiles and Electrophiles: Computational modeling can map the potential energy surfaces for reactions involving this compound with various reagents. For instance, the reaction with a nucleophile could proceed via attack at either of the carbonyl carbons or the ester carbonyl. Transition state theory, combined with computational methods, can identify the most probable reaction pathway by calculating the activation energies for each potential route.

Cyclization Reactions: The structure of this compound makes it a candidate for intramolecular cyclization reactions under certain conditions. Computational studies could predict the feasibility of such reactions and the structure of the resulting cyclic products.

While no specific studies on this molecule were found, the methodologies are well-established. For example, a computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate utilized DFT calculations to explore the molecular mechanism, demonstrating the power of these methods in understanding complex organic reactions. A similar approach could be applied to this compound.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Many chemical reactions can yield multiple products, and predicting the distribution of these products (regio- and stereoselectivity) is a central theme in organic chemistry. Computational chemistry offers valuable tools for these predictions.

Predictive Models for this compound:

Regioselectivity: In reactions where multiple sites on this compound could react, computational models can predict the preferred site of attack. For example, in an alkylation reaction, the enolate of this compound can be alkylated at the central carbon or at one of the oxygen atoms (C- vs. O-alkylation). By calculating the energies of the transition states leading to the different products, the regioselectivity of the reaction can be predicted.

Stereoselectivity: If a reaction involving this compound creates a new stereocenter, computational methods can be used to predict the stereochemical outcome. For instance, in a reduction of one of the ketone groups, two enantiomers or diastereomers could be formed. By modeling the approach of the reducing agent to the carbonyl group and calculating the energies of the diastereomeric transition states, the stereoselectivity of the reduction can be rationalized and predicted.

The application of these predictive models is a common practice in modern chemical research. Advances in computational algorithms and computing power have made it possible to obtain highly accurate predictions for a wide range of chemical systems.

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 2 Benzoyl 3 Oxo 3 Phenylpropionate

Chirality at the α-Carbon and its Implications

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate, in its native form, does not possess a chiral center at the α-carbon. The α-carbon is bonded to two benzoyl groups, which are identical substituents, thus rendering the molecule achiral.

However, if one of the benzoyl groups were to be replaced by a different substituent, or if the phenyl groups within the benzoyl moieties were differentially substituted, a stereocenter would be created at the α-carbon. The presence of this chiral center would give rise to two enantiomers, molecules that are non-superimposable mirror images of each other.

The implications of such chirality would be profound, influencing the molecule's interaction with other chiral molecules, including biological receptors and enzymes. The spatial arrangement of the substituents around the chiral α-carbon would dictate the molecule's three-dimensional shape, which is a critical determinant of its biological activity and chemical reactivity.

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. For a hypothetical chiral analog of this compound, several enantioselective synthesis strategies could be employed.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing a chiral β-keto ester, a key step would be the enantioselective alkylation or acylation at the α-position. This can be achieved using a chiral catalyst, typically a metal complex with a chiral ligand.

For instance, a transition metal catalyst (e.g., palladium, rhodium, or copper) coordinated to a chiral phosphine (B1218219) or diamine ligand could facilitate the reaction of an enolate equivalent of a simpler β-keto ester with an electrophile. The chiral environment created by the catalyst would favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product. The choice of catalyst, ligand, solvent, and reaction conditions would be crucial in achieving high enantioselectivity.

Chiral Auxiliary Approaches

Another well-established method for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the synthesis of a chiral β-keto ester, a chiral alcohol could be used to form the ester. This chiral ester would then be subjected to a diastereoselective reaction at the α-position. The steric and electronic properties of the chiral auxiliary would favor attack of the electrophile from one face of the enolate, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target molecule.

| Strategy | Description | Key Components |

| Asymmetric Catalysis | Utilizes a chiral catalyst to control the stereochemical outcome of a reaction. | Chiral ligand, metal catalyst |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. | Chiral auxiliary, substrate |

Diastereoselective Reactions and Control of Stereochemistry

For molecules that already contain one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

In the context of a chiral β-keto ester, if a reaction were to introduce a second stereocenter, for example, by reduction of one of the ketone groups, the existing stereocenter at the α-carbon would influence the stereochemical outcome at the new center. This is known as substrate-controlled diastereoselection. The steric hindrance and electronic nature of the substituents at the existing stereocenter would direct the incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

Furthermore, reagent-controlled diastereoselection can be employed by using a chiral reagent. The chiral reagent would interact with the substrate in a way that favors the formation of a specific diastereomer, regardless of the stereochemistry of the substrate.

Kinetic Resolution Methodologies

Kinetic resolution is a method for separating a racemic mixture of enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other.

For a racemic mixture of a chiral derivative of this compound, an enzymatic resolution could be a highly effective method. Lipases, for example, are known to exhibit high enantioselectivity in the hydrolysis of esters. One enantiomer of the racemic ester might be a good substrate for the lipase (B570770) and would be selectively hydrolyzed to the corresponding carboxylic acid, while the other enantiomer would react much slower or not at all. This would allow for the separation of the unreacted ester (one enantiomer) from the carboxylic acid product (derived from the other enantiomer).

| Method | Principle | Outcome |

| Enzymatic Resolution | Differential rate of reaction of enantiomers with an enzyme. | Separation of a racemic mixture into its constituent enantiomers. |

Green Chemistry Principles in the Synthesis and Transformations

Solvent-Free or Reduced-Solvent Reaction Systems

Furthermore, the use of water as a reaction medium, where feasible, represents a significant green improvement. Research on the reduction of α-keto substituted acrylate (B77674) compounds has been successfully carried out in water, highlighting the possibility of performing transformations on similar substrates in aqueous media. acs.org

Application of Catalytic and Biocatalytic Methods

Catalytic methods, including biocatalysis and organocatalysis, are fundamental to green chemistry as they can enhance reaction rates and selectivity, often under milder conditions and with lower waste generation compared to stoichiometric reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. The β-ketoester moiety in ethyl 2-benzoyl-3-oxo-3-phenylpropionate is an excellent substrate for a variety of organocatalytic transformations due to its dual electrophilic and nucleophilic nature. acs.org Asymmetric organocatalysis can be employed for the α-functionalization of β-ketoesters, leading to the formation of chiral molecules with high enantioselectivity. magtech.com.cn

While specific examples for this compound are not prevalent, the general applicability of organocatalysts like chiral primary and secondary amines, cinchona alkaloids, and phosphoric acids to β-ketoesters is well-established. These catalysts can facilitate a range of reactions, including:

Asymmetric Michael additions: The enolate of the β-ketoester can add to α,β-unsaturated compounds.

Asymmetric Mannich reactions: Reaction with imines to produce β-amino-β'-ketoesters.

Asymmetric α-halogenation and α-amination: Introduction of a halogen or nitrogen atom at the α-position with stereocontrol.

These organocatalytic methods offer a greener alternative to traditional metal-catalyzed reactions, avoiding the use of potentially toxic and expensive heavy metals.

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, typically in aqueous environments. Their application in the synthesis and transformation of this compound and related compounds offers significant advantages in terms of green chemistry.

Lipases, a class of hydrolases, are particularly useful for the kinetic resolution of racemic esters. While direct enzymatic resolution of this compound is not widely reported, studies on analogous compounds demonstrate the potential of this approach. For instance, the enzymatic hydrolysis of racemic ethyl 3-phenylbutanoate has been achieved with high enantioselectivity using lipases from Pseudomonas cepacia and Alcaligenes spp. This suggests that a similar strategy could be employed to resolve racemic mixtures of derivatives of this compound, providing access to enantiomerically pure compounds.

Furthermore, ω-transaminases have been engineered for the amination of β-keto esters, offering a biocatalytic route to chiral β-amino esters. This has been demonstrated with ethyl benzoylacetate, a structurally related compound, indicating the potential for similar enzymatic transformations of this compound.